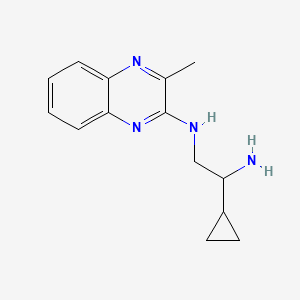
2-Ethyl-1-(oxolan-3-ylmethyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-(oxolan-3-ylmethyl)imidazole, also known as EOI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EOI is a heterocyclic compound that contains an imidazole ring and an oxolane ring. It is a white crystalline solid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole is not fully understood, but it is believed to involve the disruption of cellular processes in microorganisms and insects. 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been shown to inhibit the growth of bacterial and fungal cells by interfering with their cell membranes and metabolic pathways. In insects, 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been shown to affect the nervous system, causing paralysis and death.
Biochemical and Physiological Effects:
2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been shown to have low toxicity in humans and animals, making it a promising candidate for further study and development. In vitro studies have shown that 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has a low inhibitory effect on human cell lines, indicating that it may have potential as a therapeutic agent. However, further research is needed to fully understand the biochemical and physiological effects of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole is its low toxicity, which makes it a safe and promising candidate for further study and development. However, 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole is relatively expensive to synthesize, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole. One area of interest is the development of new antibiotics and antifungal agents based on the structure of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole. Another area of interest is the development of new pesticides and insecticides based on the insecticidal and fungicidal properties of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole, as well as its potential applications in material science.
Métodos De Síntesis
2-Ethyl-1-(oxolan-3-ylmethyl)imidazole can be synthesized through a multistep process involving the reaction of imidazole with ethyl oxalate. The reaction proceeds through the formation of an intermediate, which is then converted to 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole through a series of steps involving hydrogenation and hydrolysis.
Aplicaciones Científicas De Investigación
2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been shown to have antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. In agriculture, 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been investigated for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. In material science, 2-Ethyl-1-(oxolan-3-ylmethyl)imidazole has been studied for its potential use in the development of new polymers and materials.
Propiedades
IUPAC Name |
2-ethyl-1-(oxolan-3-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-10-11-4-5-12(10)7-9-3-6-13-8-9/h4-5,9H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWLOBZKCPTYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(oxolan-3-ylmethyl)imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7577248.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)


![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)
![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)

![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)